LogP Reduction of 1.34 Units Relative to the Chlorine-Analog Drives Superior Aqueous Compatibility in Medicinal Chemistry Fragment Libraries
The computed octanol-water partition coefficient (XLogP3-AA) of 1,2,3-trifluoro-5-(trichloromethyl)benzene is 3.36 , compared with 1,2,3-trichloro-5-(trifluoromethyl)benzene (CAS 50594-82-6) which registers an XLogP3-AA of 4.7 [1]. The positional isomer 1,2,4-trifluoro-5-(trichloromethyl)benzene (CAS 136364-60-8) exhibits an intermediate XLogP3-AA of 3.8 [2]. The target compound thus provides a 1.34 log-unit decrease in lipophilicity versus the chlorine analog, which translates to an approximately 22-fold lower octanol partitioning preference, making it a more suitable starting point for fragment-based lead discovery where lower LogP is desirable to avoid non-specific binding and poor aqueous solubility [3].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.36 |
| Comparator Or Baseline | 1,2,3-Trichloro-5-(trifluoromethyl)benzene (CAS 50594-82-6): XLogP3-AA = 4.7; 1,2,4-Trifluoro-5-(trichloromethyl)benzene (CAS 136364-60-8): XLogP3-AA = 3.8 |
| Quantified Difference | Target vs. Cl-analog: ΔLogP = -1.34 (~22-fold lower octanol partitioning); Target vs. 1,2,4-isomer: ΔLogP = -0.44 |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem); no experimental LogP values available for the target compound. |
Why This Matters
A lower LogP directly impacts the selection of building blocks for medicinal chemistry programs, where reduced lipophilicity correlates with improved aqueous solubility, lower non-specific protein binding, and reduced hERG channel blockade risk [3].
- [1] PubChem. 1,2,3-Trichloro-5-(trifluoromethyl)benzene (CID 2733399) – XLogP3-AA 4.7. https://pubchem.ncbi.nlm.nih.gov/compound/2733399#section=Computed-Properties View Source
- [2] PubChem. 1,2,4-Trifluoro-5-(trichloromethyl)benzene (CID 19013035) – XLogP3-AA 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/19013035#section=Computed-Properties View Source
- [3] Waring, M.J. (2010). 'Lipophilicity in drug discovery.' Expert Opinion on Drug Discovery, 5(3), 235-248. doi:10.1517/17460441003605098 View Source
